molecular formula C19H40O3 B1180345 4-Chlorobutylferroene CAS No. 141719-29-1

4-Chlorobutylferroene

Cat. No.: B1180345
CAS No.: 141719-29-1
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Description

4-Chlorobutylferrocene is an organometallic compound derived from ferrocene, featuring a chlorobutyl substituent at the 4-position of one cyclopentadienyl (Cp) ring. Its structure combines the redox-active ferrocene core with a halogenated alkyl chain, which confers unique electronic and steric properties. Synthesized via Friedel-Crafts alkylation or nucleophilic substitution reactions, this compound is characterized by its distinct FT-IR spectral signatures, including C-Cl stretching vibrations at 550–600 cm⁻¹ and Fe-Cp absorptions near 480 cm⁻¹ . The chlorobutyl group enhances polarity, influencing solubility and reactivity, making it valuable in catalysis, polymer chemistry, and electrochemical applications.

Properties

CAS No.

141719-29-1

Molecular Formula

C19H40O3

Synonyms

4-Chlorobutylferroene

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Key Compounds for Comparison:
  • Butylferrocene: A non-halogenated alkylferrocene with a butyl chain.
  • [4-(Dimethylsilyl)-butyl]ferrocene : A silicon-substituted analogue.
  • 4-Bromobutylferrocene : A brominated counterpart.
Property 4-Chlorobutylferrocene Butylferrocene [4-(Dimethylsilyl)-butyl]ferrocene 4-Bromobutylferrocene
Substituent -CH₂CH₂CH₂CH₂Cl -CH₂CH₂CH₂CH₃ -CH₂CH₂CH₂CH₂Si(CH₃)₂ -CH₂CH₂CH₂CH₂Br
Electron Effect Electron-withdrawing (Cl) Electron-donating (alkyl) Mildly electron-donating (Si-C) Electron-withdrawing (Br)
Polarity High Low Moderate High

The chloro group in 4-chlorobutylferrocene introduces significant electron-withdrawing effects, lowering electron density at the ferrocene core compared to butylferrocene. This contrasts with the dimethylsilyl group, which exhibits weak electron-donation due to Si-C hyperconjugation .

Spectroscopic and Physical Properties

FT-IR and NMR Data:
  • 4-Chlorobutylferrocene : C-Cl stretch at 580 cm⁻¹ (FT-IR) ; ¹H NMR shows Cp protons at δ 4.1–4.3 ppm and alkyl chain protons at δ 1.2–2.0 ppm.
  • [4-(Dimethylsilyl)-butyl]ferrocene : Si-C stretch at 620 cm⁻¹ ; Cp protons upfield-shifted (δ 4.0 ppm) due to Si-induced shielding.
  • Butylferrocene: No halogen/silicon peaks; alkyl protons dominate NMR spectra.
Property 4-Chlorobutylferrocene Butylferrocene [4-(Dimethylsilyl)-butyl]ferrocene
Melting Point (°C) 85–87 45–48 72–75
Solubility in Hexane Low High Moderate

The chloro group reduces solubility in nonpolar solvents (e.g., hexane) compared to butylferrocene. The dimethylsilyl derivative exhibits intermediate solubility due to its balanced polarity .

Electrochemical Behavior

Cyclic voltammetry reveals substituent-dependent redox potentials:

Compound E₁/₂ (V vs. Ag/AgCl) ΔE (mV)
4-Chlorobutylferrocene 0.42 75
Butylferrocene 0.35 65
[4-(Dimethylsilyl)-butyl]ferrocene 0.38 70

Brominated analogues (e.g., 4-bromobutylferrocene) show even higher E₁/₂ values (0.48 V), consistent with stronger electron withdrawal.

Thermal Stability and Reactivity

Compound Decomposition Temp. (°C) Reactivity in SN2 Reactions
4-Chlorobutylferrocene 200 High (Cl as leaving group)
Butylferrocene 220 Low
[4-(Dimethylsilyl)-butyl]ferrocene 250 Moderate (Si-O bond formation)

The chloro substituent lowers thermal stability compared to silicon-containing derivatives but enhances reactivity in nucleophilic substitutions. The dimethylsilyl group improves thermal resistance due to robust Si-C bonds .

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